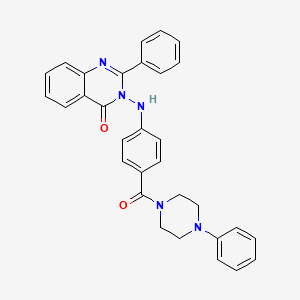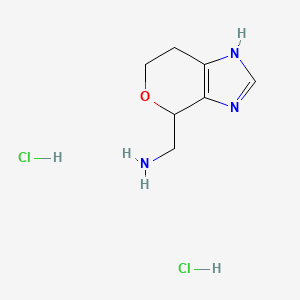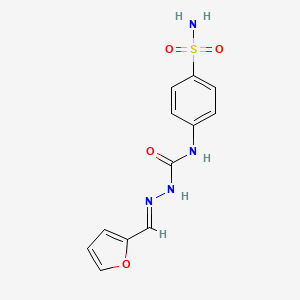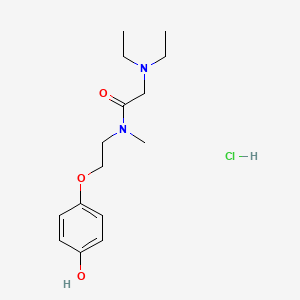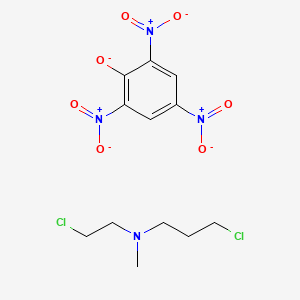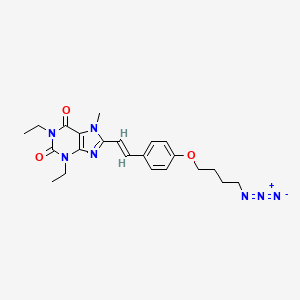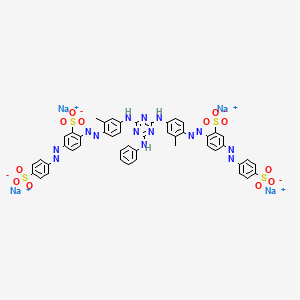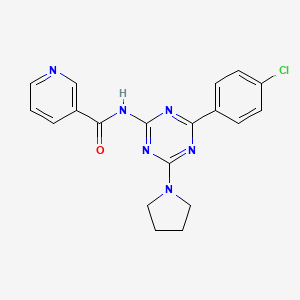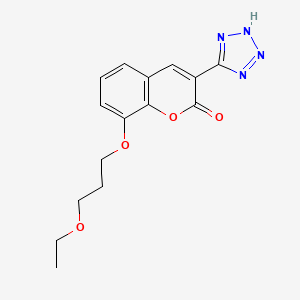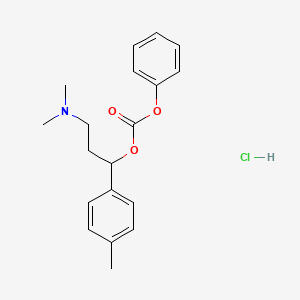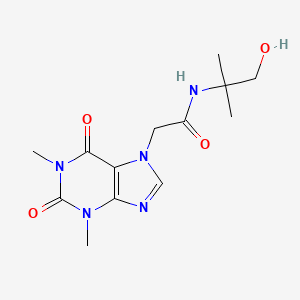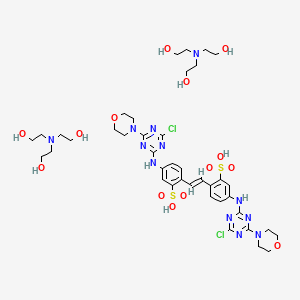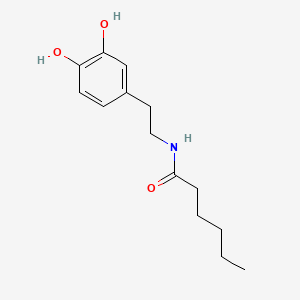
N-Caproyl dopamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Caproyl dopamine, also known as N-caproyl-L-prolyl-L-tyrosine methyl ester, is a compound that has garnered significant interest in the scientific community due to its potential neuroleptic and neuroprotective properties. This compound is a derivative of dopamine, a well-known neurotransmitter involved in various physiological processes, including motor control, motivation, and reward.
准备方法
The synthesis of N-caproyl dopamine involves a multi-step process. One of the scalable synthetic methods includes the following steps :
Preparation of Caproic Acid Chloride: Caproic acid is reacted with thionyl chloride to form caproic acid chloride.
Schotten–Baumann Acylation: L-proline is acylated with the prepared caproic acid chloride.
Esterification of L-Tyrosine: L-tyrosine is esterified in methanol in the presence of thionyl chloride.
Condensation Reaction: The final step involves the condensation of the carboxylate group of the acylated L-proline with the amine group of the esterified L-tyrosine using isobutylchloroformate in dimethylformamide (DMF).
化学反应分析
N-caproyl dopamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are reactive intermediates.
Reduction: The compound can be reduced to form catechols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are commonly used. The reactions typically occur under mild to moderate conditions.
Major Products: The major products formed include quinones, catechols, and substituted aromatic compounds.
科学研究应用
N-caproyl dopamine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various dopamine derivatives.
Biology: The compound is studied for its role in modulating dopamine metabolism and synthesis in the brain.
Medicine: It has potential therapeutic applications as a neuroleptic and neuroprotective agent.
作用机制
The mechanism of action of N-caproyl dopamine involves its interaction with the dopaminergic system. It increases the levels of dopamine and its metabolites, such as homovanillic acid and dioxyphenylalanine, in the brain. This stimulation of dopamine turnover is similar to the effects of atypical neuroleptics and neurotensin . The compound targets dopamine receptors and modulates various signaling pathways involved in neuroprotection and neuroleptic activity .
相似化合物的比较
N-caproyl dopamine is unique compared to other dopamine derivatives due to its specific structure and pharmacological properties. Similar compounds include:
N-caproyl-L-prolyl-L-tyrosine: A metabolite of this compound with similar neuroleptic activity.
Dopamine: The parent compound, which is a key neurotransmitter in the brain.
Polydopamine: A polymer formed from dopamine, used in various material science applications.
This compound stands out due to its enhanced stability and specific neuroleptic effects, making it a promising candidate for further research and development.
属性
CAS 编号 |
930050-18-3 |
|---|---|
分子式 |
C14H21NO3 |
分子量 |
251.32 g/mol |
IUPAC 名称 |
N-[2-(3,4-dihydroxyphenyl)ethyl]hexanamide |
InChI |
InChI=1S/C14H21NO3/c1-2-3-4-5-14(18)15-9-8-11-6-7-12(16)13(17)10-11/h6-7,10,16-17H,2-5,8-9H2,1H3,(H,15,18) |
InChI 键 |
ODJNGBZDRBDOLJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC(=O)NCCC1=CC(=C(C=C1)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


